D-Apiitol

Enzymology Substrate Specificity Pentitol Metabolism

Generic pentitols (D-arabinitol, ribitol, xylitol) fail as substrates in dedicated D-apiose reductase assays, exhibiting ≤5.5% relative activity. D-Apiitol (CAS 10592-17-3) is the authentic branched pentitol substrate for EC 1.1.1.114 and EC 1.1.1.420. • Km = 0.01 M in A. aerogenes; monitor NADH oxidation at 340 nm. • Enables GC-MS quantification of apiose via tetraacetate derivatization with baseline separation from xylitol pentaacetate. • Orthogonal probe for apiose metabolism studies free from common pentitol pathway interference.

Molecular Formula C5H12O5
Molecular Weight 152.15 g/mol
CAS No. 10592-17-3
Cat. No. B082165
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD-Apiitol
CAS10592-17-3
Synonyms2-(hydroxymethyl)erythritol
3-(hydroxymethyl)erythritol
apiitol
Molecular FormulaC5H12O5
Molecular Weight152.15 g/mol
Structural Identifiers
SMILESC(C(C(CO)(CO)O)O)O
InChIInChI=1S/C5H12O5/c6-1-4(9)5(10,2-7)3-8/h4,6-10H,1-3H2/t4-/m0/s1
InChIKeySDXWEZQDLHNYFR-BYPYZUCNSA-N
Commercial & Availability
Standard Pack Sizes1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





D-Apiitol: A Specialized Pentitol for Enzymatic and Analytical Use


D-Apiitol (CAS 10592-17-3) is a five-carbon sugar alcohol (pentitol) with the molecular formula C5H12O5 and a molecular weight of 152.15 g/mol [1]. It is the reduced form of the branched-chain pentose D-apiose and serves as a specific substrate for a unique class of oxidoreductases, including D-apiitol dehydrogenase (EC 1.1.1.114) and D-apiose reductase (EC 1.1.1.420), which catalyze its NAD+/NADH-dependent interconversion with D-apiose [2].

Workflow
Enzyme assays for EC 1.1.1.114 / 1.1.1.420 oxidoreductases
Selection
Branched pentitol substrate for NADH-dependent interconversion with D-apiose
Use Context
D-apiose metabolism studies, enzymatic & analytical reference

Why D-Apiitol Cannot Be Substituted with Common Pentitols


Despite sharing the same empirical formula, D-Apiitol exhibits unique structural features—notably its branched carbon skeleton derived from apiose—that confer strict enzyme specificity and distinct chromatographic behavior. Generic substitution with linear pentitols like D-arabinitol, ribitol, or xylitol leads to complete loss of enzymatic activity in dedicated D-apiitol assays [1], and these common pentitols may co-elute or fail to resolve under standard GC-MS conditions designed for apiitol analysis [2]. The high degree of enzyme specificity and analytical differentiation underscores the necessity of procuring authentic D-Apiitol for targeted research.

! Linear pentitols (ribitol, xylitol, D-arabinitol) exhibit negligible to no substrate activity with dedicated D-apiitol dehydrogenases.
! Common pentitols may co-elute or fail to resolve under standard GC-MS conditions designed for apiitol acetate derivatives.
! Ribitol and D-arabitol dehydrogenases do not recognize D-apiitol, confirming orthogonal pathway requirements.

Quantitative Differentiation from Other Polyols


Substrate Specificity: D-Apiitol vs. Ribitol

D-Apiitol dehydrogenase (EC 1.1.1.420) from Klebsiella aerogenes is highly specific. Relative to D-Apiitol (defined as 100%), the enzyme exhibits only 5.5% activity with the linear pentitol ribitol [1]. This confirms that the branched-chain D-Apiitol is the preferred substrate, and ribitol is a poor substitute.

Substrate specificity vs. Ribitol
Head-to-head
5.5% relative activity (D-Apiitol = 100%)
Ribitol is a poor substitute — reported activity confirms specificity for branched pentitol.
EC 1.1.1.420, Klebsiella aerogenes
Enzymology Substrate Specificity Pentitol Metabolism

Substrate Specificity: D-Apiitol vs. Erythritol

D-Apiitol dehydrogenase (EC 1.1.1.114) from Micrococcus sp. oxidizes D-Apiitol with high efficiency. The oxidation of the 4-carbon analog meso-erythritol proceeds at only 13% of the rate observed for D-Apiitol [1]. This indicates that the 5-carbon branched structure of D-Apiitol is critical for optimal enzyme recognition.

Substrate specificity vs. Erythritol
Head-to-head
13% oxidation rate vs. D-Apiitol
4‑carbon analog shows markedly lower activity; branched 5‑carbon structure required.
EC 1.1.1.114, Micrococcus sp.
Enzymology Substrate Specificity Micrococcus sp.

Substrate Specificity: D-Apiitol vs. D-Mannitol

In addition to pentitols, the 6-carbon hexitol D-mannitol shows negligible activity with D-apiitol dehydrogenase (EC 1.1.1.420). The enzyme exhibits only 1.0% activity with D-mannitol compared to D-Apiitol (100%) [1].

Substrate specificity vs. D-Mannitol
Head-to-head
1.0% activity (D-Apiitol = 100%)
Hexitol substitution not viable — exclusive specificity for pentitol structure.
EC 1.1.1.420, Klebsiella aerogenes
Enzymology Substrate Specificity Hexitol Comparison

Kinetic Parameter: Km Value for D-Apiitol

The Michaelis constant (Km) of D-apiose reductase for D-Apiitol is reported as 0.01 M in A. aerogenes PRL-R3 [1] and 1.16·10⁻² M for a D-apiitol dehydrogenase from Micrococcus sp. [2]. While direct Km data for other pentitols with this specific enzyme is unavailable due to lack of activity, the low millimolar range defines the quantitative binding affinity required for assay design.

Km Value
Class-level
0.01 M (A. aerogenes); 1.16×10⁻² M (Micrococcus sp.)
Low millimolar Km defines required substrate concentration for assay design.
Other pentitols show no detectable activity
Enzyme Kinetics Michaelis-Menten D-Apiose Reductase

GC-MS Resolution of Apiitol Acetate vs. Xylitol Derivative

In the analysis of apiose via its alditol acetate derivative, the peracetylated product of D-Apiitol (apiitol tetraacetate) is baseline resolved from xylitol pentaacetate by gas-liquid chromatography-mass spectrometry (GC-MS) [1]. This is crucial for accurate quantification in plant cell wall hydrolysates, where xylose is abundant and could interfere.

GC‑MS Resolution
Head-to-head
Baseline separation of apiitol tetraacetate from xylitol pentaacetate
Enables unambiguous quantification of apiose in complex plant matrices.
Alditol acetate GC‑MS method
Analytical Chemistry Gas Chromatography Mass Spectrometry Alditol Acetates

Orthogonal Specificity with Common Pentitol Dehydrogenases

D-Apiitol and its corresponding ketose, D-apiose, do not serve as substrates for ribitol dehydrogenase or D-arabitol dehydrogenase from A. aerogenes PRL-R3 [1]. This demonstrates that the enzymatic machinery for common pentitols is orthogonal to the D-Apiitol pathway.

Orthogonal Specificity
Head-to-head
No activity with ribitol / D‑arabitol dehydrogenases
Confirms selective probe for dedicated D‑apiitol pathway, free from common pentitol interference.
A. aerogenes PRL‑R3 purified enzymes
Enzymology Substrate Specificity Dehydrogenase

Key Applications in Enzymology and Metabolomics


Enzymatic Assay Development

D-Apiitol is the essential substrate for assaying D-apiose reductase (EC 1.1.1.420) and D-apiitol dehydrogenase (EC 1.1.1.114) activity. Assays can be designed to monitor NADH oxidation at 340 nm. The reported Km of 0.01 M in A. aerogenes [1] and 1.16·10⁻² M in Micrococcus sp. [2] provides a quantitative foundation for optimizing substrate concentrations. Other pentitols (ribitol, xylitol, D-arabitol) and hexitols (D-mannitol) show ≤5.5% relative activity [3] and cannot be used as substitutes.

Apiose Quantification in Plant Cell Walls via GC-MS

This method is applicable for quantifying the rare branched sugar apiose in plant-derived hydrolysates. D-Apiitol serves as the precursor for generating the apiitol tetraacetate derivative, which is then analyzed by GC-MS. The method achieves baseline separation from xylitol pentaacetate, enabling accurate quantification of apiose in complex matrices rich in xylose [4].

Metabolic Pathway Elucidation in Microorganisms

D-Apiitol is a key intermediate in the microbial degradation of the branched-chain pentose apiose. Its orthogonal relationship with common pentitol dehydrogenases (e.g., ribitol dehydrogenase, D-arabitol dehydrogenase) [1] makes it a valuable probe for studying apiose metabolism in isolates like Klebsiella aerogenes or Micrococcus sp., without interference from more abundant pentitol pathways.

Quality Control Standard for Pentitol Collections

Due to its distinct chromatographic and enzymatic properties, D-Apiitol is an ideal reference standard for verifying the purity and identity of pentitol collections. Its unique retention time as the tetraacetate derivative on GC columns [4] and its exclusive reactivity with specific dehydrogenases [1] provide orthogonal means of confirming its presence and differentiating it from common contaminants like ribitol or xylitol.

Application
Selection Property
Validation Focus
Enzymatic Assay Development
Substrate for EC 1.1.1.114 / 1.1.1.420
NADH oxidation at 340 nm; Km‑defined concentration range
Apiose Quantification via GC‑MS
Apiitol tetraacetate derivative formation
Baseline resolution from xylitol derivative in plant hydrolysates
Metabolic Pathway Elucidation
Orthogonal to common pentitol pathways
Selectivity against ribitol / D‑arabitol dehydrogenases
Quality Control Standard
Distinct chromatographic & enzymatic identity
GC retention time and exclusive dehydrogenase reactivity

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